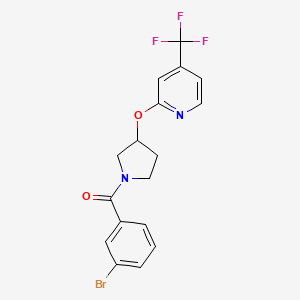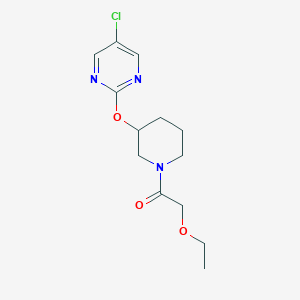
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone is a synthetic molecule that appears to be related to various research efforts in the field of organic chemistry and medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and the synthesis of related compounds, which can be useful for understanding the synthesis, structure, and reactivity of the compound .
Synthesis Analysis
The synthesis of related compounds involves the use of piperidine derivatives and chloropyrimidines. For instance, the synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in the preparation of deoxycytidine kinase inhibitors, starts with commercially available dichlorofluoropyrimidine and involves several steps to obtain the desired product . Although the exact synthesis of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of related compounds, such as 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, has been characterized using techniques like single-crystal X-ray diffraction, which reveals details about the conformation and dihedral angles between rings in the molecule . This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule, which affects its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of piperidine derivatives and their use as intermediates in the formation of various heterocyclic compounds is well-documented. For example, 1-piperidino-1-trimethylsilyloxycyclopropane acts as a cyclopropanone equivalent, reacting with nucleophiles to form pyrroles and other nitrogen-containing heterocycles . This suggests that the piperidine moiety in 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone could also participate in similar chemical reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone are not directly reported, the properties of structurally related compounds can provide some insights. For instance, the crystal structure analysis of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime provides data on the crystal system, space group, and density, which are important for understanding the solid-state properties of these compounds . Additionally, the bioactivity of these compounds, as indicated by their inhibitory activities toward fungi, suggests potential applications in medicinal chemistry .
Aplicaciones Científicas De Investigación
Structural and Electronic Properties
Research on compounds structurally related to 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone, such as certain anticonvulsant drugs, has focused on their structural and electronic properties. These studies utilize X-ray diffraction and ab initio molecular-orbital calculations to understand the orientation and delocalization of specific groups within the molecules, which can be critical for their pharmacological action (Georges, Vercauteren, Evrard, & Durant, 1989).
Corrosion Inhibition
Piperidine derivatives have been studied for their ability to inhibit corrosion, particularly on iron surfaces. Research involving quantum chemical calculations and molecular dynamics simulations provides insights into how these compounds interact with metal surfaces, offering potential applications in materials science (Kaya et al., 2016).
Antibacterial Activity
Certain piperidine-containing pyrimidine compounds have demonstrated antibacterial activity. Synthesis methods, including microwave irradiation, have been developed for these compounds, and their structures have been confirmed through spectral data. Their potential as antibacterial agents is highlighted in these studies (Merugu, Ramesh, & Sreenivasulu, 2010).
Pharmacological Evaluation
Aminopyrimidine derivatives related to this compound have been evaluated for their pharmacological activity, particularly as 5-HT1A agonists. Such studies focus on optimizing molecular structures to improve metabolic stability and potency, indicating potential applications in the development of new drugs (Dounay et al., 2009).
Molecular Dynamics
The use of molecular dynamics and quantum chemical calculations in studying piperidine derivatives also sheds light on their reactivity and binding energies on metal surfaces. This research provides valuable insights into the molecular interactions that define the efficacy of these compounds in corrosion inhibition and possibly other applications (Kaya et al., 2016).
Propiedades
IUPAC Name |
1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-ethoxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O3/c1-2-19-9-12(18)17-5-3-4-11(8-17)20-13-15-6-10(14)7-16-13/h6-7,11H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAHXDKOXRPJPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCCC(C1)OC2=NC=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-ethoxyethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethylphenyl)-2-{2-[(2-methoxyphenoxy)methyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B3002974.png)
![2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B3002976.png)
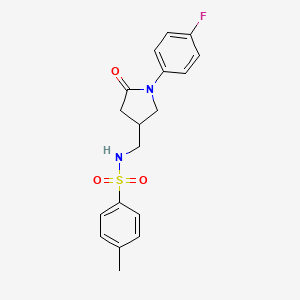

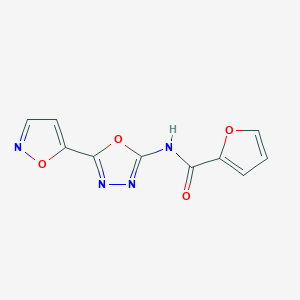
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B3002981.png)
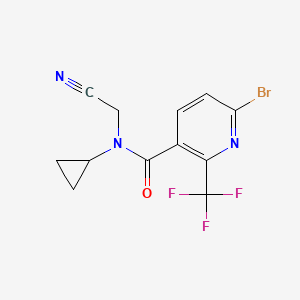
![2-[(3,5-Difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3002988.png)
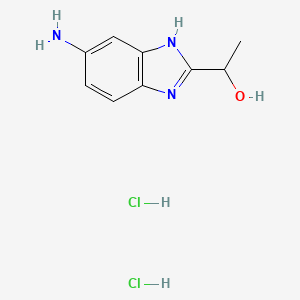
![2-(3-oxo-4-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)butyl)isoindoline-1,3-dione oxalate](/img/structure/B3002991.png)
![1-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-3-one](/img/structure/B3002992.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B3002994.png)
![2,2-dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B3002995.png)
